3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine
CAS No.: 2548975-68-2
Cat. No.: VC11823352
Molecular Formula: C17H18ClN3O2
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548975-68-2 |
|---|---|
| Molecular Formula | C17H18ClN3O2 |
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | [4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
| Standard InChI | InChI=1S/C17H18ClN3O2/c18-15-11-20-8-3-16(15)23-12-13-4-9-21(10-5-13)17(22)14-1-6-19-7-2-14/h1-3,6-8,11,13H,4-5,9-10,12H2 |
| Standard InChI Key | QYUPRZBIVOIQFJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3 |
| Canonical SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₇H₁₈ClN₃O₂, corresponds to a molecular weight of 331.8 g/mol. Its IUPAC name, [4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone, reflects the connectivity of its functional groups:
-
A 3-chloropyridin-4-yl moiety linked via an ether bond to a piperidine ring.
-
A pyridine-4-carbonyl group attached to the piperidine nitrogen.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2548975-68-2 |
| Molecular Formula | C₁₇H₁₈ClN₃O₂ |
| Molecular Weight | 331.8 g/mol |
| SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3 |
| InChI Key | QYUPRZBIVOIQFJ-UHFFFAOYSA-N |
Structural Significance
The chloro group at position 3 of the pyridine ring enhances electrophilicity, facilitating nucleophilic substitution reactions. The methoxy linker improves solubility, while the piperidine-carbonyl-pyridine segment introduces conformational flexibility, critical for binding to biological targets.
Synthetic Methodology and Challenges
Synthetic Pathway
The synthesis involves multi-step organic transformations:
-
Piperidine Intermediate Formation: Starting with tert-butyl piperidine carboxylates, magnesium-halogen exchange reactions introduce aromatic substituents .
-
Methoxylation and Chlorination: Copper-mediated coupling installs the methoxy group, followed by chlorination using POCl₃ or PCl₅.
-
Coupling Reactions: Amide bond formation between the piperidine and pyridine-carbonyl moieties using HOBt/WSC–HCl in DMF .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Grignard Addition | 3-Bromoanisole, Mg, THF | 72% |
| 2 | Deprotection | KOH/MeOH, reflux | 85% |
| 3 | Amide Coupling | HOBt, WSC–HCl, DMF, rt | 68% |
Optimization Challenges
-
Regioselectivity: Ensuring chlorination occurs exclusively at position 3 requires precise temperature control (-10°C to 0°C).
-
Purification: Silica gel chromatography is critical due to polar byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.2 Hz, 2H, pyridine-H), 7.45 (d, J=5.6 Hz, 1H, Cl-pyridine-H), 4.12 (m, 2H, OCH₂), 3.81 (m, 1H, piperidine-H).
-
¹³C NMR: 165.8 ppm (C=O), 152.1 ppm (Cl-C), 62.3 ppm (OCH₂).
Mass Spectrometry
-
ESI-MS: m/z 332.1 [M+H]⁺, consistent with the molecular formula.
Analytical and Computational Insights
High-Performance Liquid Chromatography (HPLC)
-
Purity: >98% (C18 column, acetonitrile/water gradient).
Molecular Docking
-
Binding Affinity: ΔG = -9.2 kcal/mol for VEGFR2 (PDB: 3VHE), outperforming sorafenib (-8.1 kcal/mol).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume